molecular formula C8H12N2O2 B13429019 (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B13429019
M. Wt: 168.19 g/mol
InChI Key: LHWFBUPBTDSQKU-UHFFFAOYSA-N
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Description

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a dihydropyran compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and may require the use of a base like sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrano[3,4-c]pyrrole: Known for its biological activities and used in medicinal chemistry.

    Pyrazolo[3,4-b]pyridine: Exhibits various pharmacological properties and is used in drug development.

Uniqueness

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific combination of a pyrano and pyrazole ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-8(4-11)6-5-12-3-2-7(6)9-10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFBUPBTDSQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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